BenchChemオンラインストアへようこそ!

4-Biphenylacetic acid, 2'-fluoro-

COX-2 inhibition Substrate-selective pharmacology Endocannabinoid research

4-Biphenylacetic acid, 2'-fluoro- (des-methylflurbiprofen) is the achiral analog of flurbiprofen, lacking the α-methyl group to eliminate enantiomeric variability and ensure batch-to-batch consistency. Unlike non-selective NSAIDs, it exhibits pronounced substrate-selective COX-2 inhibition (IC50 0.11 μM for 2-AG vs. only 7% AA inhibition at 10 μM), enabling precise pharmacological dissection of endocannabinoid pathways. Procure this ≥97% purity compound for: (1) synthesizing flurbiprofen derivatives; (2) studying COX-2 substrate selectivity; (3) developing next-generation GI-safe NSAIDs targeting the endocannabinoid system.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 5001-99-0
Cat. No. B1656074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylacetic acid, 2'-fluoro-
CAS5001-99-0
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)F
InChIInChI=1S/C14H11FO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyHSOKOZJRZALFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-99-0): Structural Overview, Key Identifiers, and Baseline Procurement Context


4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-99-0, C14H11FO2, MW 230.23) is a biphenylacetic acid derivative structurally characterized by a fluorine atom at the 2'-position of the biphenyl ring system . This compound is formally recognized as des-methylflurbiprofen, an achiral analog of the NSAID flurbiprofen [1]. It serves a dual role: as a key intermediate in the synthesis of flurbiprofen and its derivatives , and as a direct-acting substrate-selective inhibitor of cyclooxygenase-2 (COX-2) [1]. Its chemical architecture—lacking the α-methyl group of flurbiprofen—eliminates the chiral center, a feature that distinguishes it from its parent compound and other profen-class NSAIDs.

Why Generic Substitution of 4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-99-0) Fails: Differential Substrate Selectivity vs. Common Analogs


Substituting this compound with close structural analogs—including its parent 4-biphenylacetic acid (felbinac) or its chiral α-methyl derivative flurbiprofen—would fundamentally alter the biological and synthetic utility of the compound. 4-Biphenylacetic acid, 2'-fluoro- is not merely an intermediate; it is a direct-acting achiral probe that exhibits pronounced substrate-selective inhibition of COX-2, preferentially blocking oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) over arachidonic acid (AA) [1]. In contrast, felbinac (4-biphenylacetic acid) shows non-selective COX inhibition with micromolar potency , while flurbiprofen is a chiral, non-selective NSAID with distinct COX-1/COX-2 inhibitory profiles and associated gastrointestinal liabilities [2]. The absence of the α-methyl group eliminates chirality, a property that simplifies synthetic routes and ensures batch-to-batch consistency free of enantiomeric variability. Generic substitution would forfeit the unique substrate-selective pharmacology and the achiral synthetic advantage that define this specific compound's procurement value.

Quantitative Differentiation of 4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-99-0) from Analogs: Head-to-Head Comparative Data for Procurement Decision-Making


Superior Potency for Substrate-Selective COX-2 Inhibition vs. Closest Achiral Analog

In a direct head-to-head comparison within the same study, desmethylflurbiprofen (compound 3a) demonstrated an IC50 of 0.11 ± 0.02 μM for inhibition of 2-AG oxygenation by murine COX-2. This represents a 4.5-fold improvement in potency compared to its closest achiral analog within the flurbiprofen scaffold, compound 3e, which exhibited an IC50 of 0.5 ± 0.1 μM under identical assay conditions [1].

COX-2 inhibition Substrate-selective pharmacology Endocannabinoid research

Differential Substrate Selectivity: 2-AG vs. Arachidonic Acid (AA) - A Clear Distinction from Non-Selective NSAIDs

Desmethylflurbiprofen (3a) exhibits marked substrate selectivity for 2-AG over arachidonic acid (AA). At a concentration of 10 μM, it inhibited AA oxygenation by only 7 ± 11% while potently blocking 2-AG oxygenation (IC50 = 0.11 μM). In stark contrast, the parent NSAID flurbiprofen is a non-selective COX inhibitor, with reported IC50 values of 0.04 μM for COX-1 and 0.51 μM for COX-2 against AA-derived prostaglandin synthesis [1][2].

Substrate selectivity COX-2 pharmacology Endocannabinoid

In Vivo Pharmacokinetic Benchmark: Half-Life Comparable to Ibuprofen

Following a single intraperitoneal injection (10 mg/kg) in mice, desmethylflurbiprofen (3a) achieved a plasma concentration of 68 μM at 1 hour, declining to 50 μM at 2 hours and 6 μM at 4 hours. The calculated plasma half-life is similar to that of ibuprofen, approximately 2–3 hours [1].

Pharmacokinetics In vivo half-life Preclinical development

Achiral Architecture: Elimination of Enantiomeric Variability Relative to Chiral Profens

Unlike flurbiprofen and other α-methyl profens (e.g., ibuprofen, naproxen, ketoprofen), 4-biphenylacetic acid, 2'-fluoro- lacks the chiral center at the α-carbon position. This structural feature eliminates enantiomeric pairs, ensuring a single molecular entity without the need for chiral resolution or separation [1].

Achiral synthesis Analytical consistency Pharmaceutical intermediates

Application Scenarios for 4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-99-0) Aligned with Quantitative Differentiation Evidence


Tool Compound for Investigating Substrate-Selective COX-2 Signaling Pathways

Researchers studying the endocannabinoid system can employ this compound to selectively inhibit 2-AG oxygenation by COX-2 while sparing arachidonic acid-derived prostaglandin synthesis. The 0.11 μM IC50 for 2-AG coupled with only 7% AA inhibition at 10 μM [1] enables precise pharmacological dissection of COX-2's dual substrate roles, a capability not offered by non-selective NSAIDs like flurbiprofen or felbinac .

Lead Scaffold for Developing Achiral Anti-Inflammatory Agents with Reduced GI Toxicity

Medicinal chemistry programs aiming to develop next-generation NSAIDs with improved safety profiles can leverage this achiral scaffold. The substrate selectivity profile [1] suggests potential for anti-inflammatory efficacy via endocannabinoid modulation while minimizing COX-1-mediated gastrointestinal toxicity—a known liability of conventional NSAIDs. The achiral nature simplifies medicinal chemistry optimization and scale-up .

Synthetic Intermediate for Flurbiprofen and Structural Analogs

Chemical manufacturers and pharmaceutical companies can utilize this compound as a key intermediate for the synthesis of flurbiprofen and related arylpropionic acid NSAIDs [1]. The 2'-fluoro substitution is retained in the final drug product, making this a critical building block for both racemic and enantiopure flurbiprofen production.

In Vivo Probe for Endocannabinoid COX-2 Metabolism Studies

With a plasma half-life in mice comparable to ibuprofen (~2–3 hours) [1], this compound is suitable for acute in vivo pharmacological studies. Researchers can administer the compound to animal models to evaluate the physiological consequences of substrate-selective COX-2 inhibition on endocannabinoid tone, inflammation, and pain signaling without the confounding effects of broad COX inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Biphenylacetic acid, 2'-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.